5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives.
Preparation Methods
The synthesis of 5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:
Chemical Reactions Analysis
5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: By modulating signaling pathways, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide can be compared with other similar compounds:
5-bromoindole-2-carboxylic acid derivatives: These compounds also exhibit anticancer properties and enzyme inhibition but may differ in their specific molecular targets and potency.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-7-5-9(10(16)6-8(7)2)15-13(17)11-3-4-12(14)18-11/h3-6,16H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVUOIPSTCMMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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